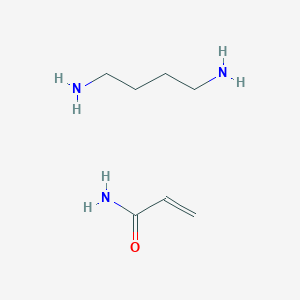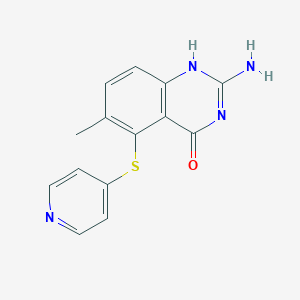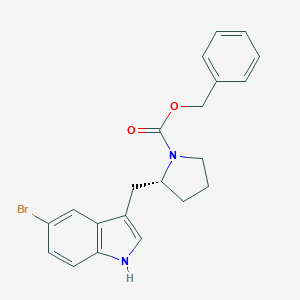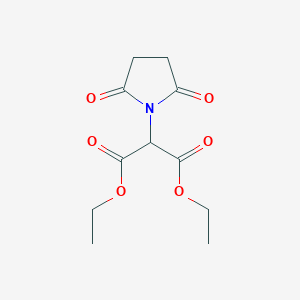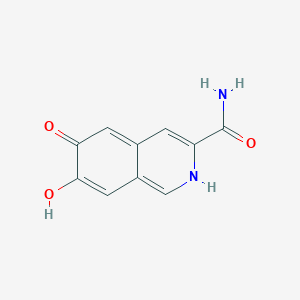
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide, also known as 7-Hydroxy-3-carboxamidoisoquinoline (HCQ), is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. HCQ is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its synthesis method is an important aspect of its research.
Mécanisme D'action
HCQ exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species, the modulation of signaling pathways involved in inflammation and cell survival, and the induction of cell death in cancer cells. HCQ has been shown to inhibit the activity of various enzymes, including NADPH oxidase, xanthine oxidase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
HCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress and inflammation. HCQ has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. HCQ has been shown to modulate oxidative stress and inflammation through the inhibition of reactive oxygen species and the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
HCQ has various advantages and limitations for lab experiments. Its advantages include its low toxicity, its solubility in water and organic solvents, and its ability to inhibit various enzymes and signaling pathways. Its limitations include its limited stability in solution, its potential for non-specific binding to proteins, and its potential for interference with other compounds in biological samples.
Orientations Futures
There are various future directions for the research on HCQ. These include the development of new synthesis methods for HCQ, the identification of new biological targets for HCQ, and the optimization of HCQ for clinical use. The development of new synthesis methods for HCQ could lead to the production of more efficient and cost-effective methods for the synthesis of HCQ. The identification of new biological targets for HCQ could lead to the discovery of new applications for HCQ in the treatment of various diseases. The optimization of HCQ for clinical use could lead to the development of new drugs that are more effective and less toxic than current drugs.
Méthodes De Synthèse
HCQ can be synthesized using various methods, including the Pinner reaction, the Skraup reaction, and the condensation reaction. The Pinner reaction involves the reaction of isoquinoline with an acid chloride in the presence of a Lewis acid catalyst to form the corresponding amide. The Skraup reaction involves the reaction of aniline with glycerol and sulfuric acid to form a quinoline derivative, which can then be oxidized to HCQ. The condensation reaction involves the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base, which can then be cyclized to HCQ.
Applications De Recherche Scientifique
HCQ has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. HCQ has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
146515-42-6 |
|---|---|
Nom du produit |
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clé InChI |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
SMILES canonique |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
Synonymes |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



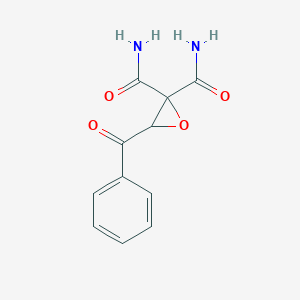
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)
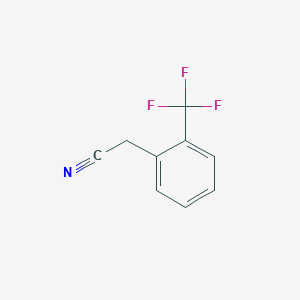
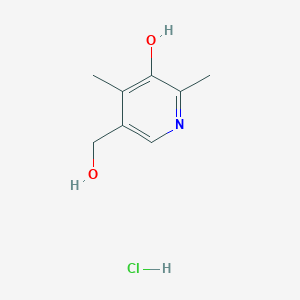
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
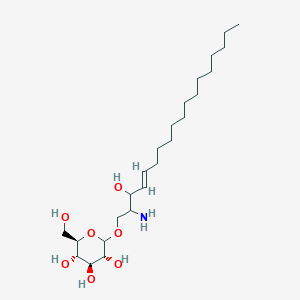
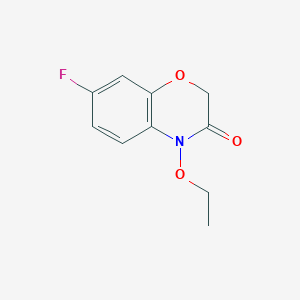
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
